molecular formula C2H5Br2O2P B13913855 Bis(bromomethyl)phosphinic acid

Bis(bromomethyl)phosphinic acid

Cat. No.: B13913855
M. Wt: 251.84 g/mol
InChI Key: ICUYOPOABNMTDX-UHFFFAOYSA-N
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Description

Bis(bromomethyl)phosphinic acid (CAS 32023-79-3) is a versatile chemical building block of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its application for the synthesis of phosphinic pseudopeptides . These pseudodipeptides, which replace the typical amide bond with a phosphinate moiety (-P(O)(OH)CH2-), act as potent transition state analogue inhibitors of metalloproteases . This makes them invaluable tools for fundamental mechanistic studies and the development of therapeutic agents. Phosphinic peptides are known for their high stability across a wide pH range and their equipotency compared to other phosphorus-containing analogues, making the phosphinate backbone a preferred scaffold . The reactive bromomethyl groups on the phosphinic core allow for further functionalization and incorporation into more complex molecular architectures, facilitating the exploration of structure-activity relationships . Researchers utilize this compound in the construction of diversified inhibitor libraries, including through methods compatible with solid-phase peptide synthesis (SPPS), to target various enzymes such as alanyl aminopeptidase (APN) and thrombin-activatable fibrinolysis inhibitor (TAFIa) . This product is intended for research purposes only and is not intended for human or animal use.

Properties

Molecular Formula

C2H5Br2O2P

Molecular Weight

251.84 g/mol

IUPAC Name

bis(bromomethyl)phosphinic acid

InChI

InChI=1S/C2H5Br2O2P/c3-1-7(5,6)2-4/h1-2H2,(H,5,6)

InChI Key

ICUYOPOABNMTDX-UHFFFAOYSA-N

Canonical SMILES

C(P(=O)(CBr)O)Br

Origin of Product

United States

Preparation Methods

General Considerations

The preparation of this compound involves the formation of phosphinic acid derivatives bearing bromomethyl substituents. The key challenges in the synthesis include the selective introduction of bromomethyl groups and the preservation of the phosphinic acid moiety under reaction conditions.

Bromomethylation via Reaction with Paraformaldehyde and Hydrogen Bromide

One of the most established methods for introducing bromomethyl groups onto phosphorus-containing compounds involves the bromomethylation reaction using paraformaldehyde and hydrogen bromide (HBr) under aqueous conditions.

  • Process Description : Paraformaldehyde is reacted with hydrogen bromide in an aqueous medium at low temperatures (typically between −3°C and 20°C, preferably around 0°C) for a short duration (0.5 to 1.5 hours). This reaction produces bis-bromomethyl ether (BBME) as an intermediate organic phase that can be separated from the aqueous mixture.

  • Subsequent Reaction : The isolated BBME is then reacted with the phosphinic acid or its precursor in the presence of a catalyst such as zinc bromide in aqueous solution. This step leads to the formation of the this compound derivative.

  • Advantages : This two-stage bromomethylation process allows for controlled introduction of bromomethyl groups with good yields and selectivity. The use of aqueous HBr and mild temperatures helps preserve the phosphinic acid functionality.

  • Patent Reference : This method is well-documented in patent US7078465B2, which details the semi-batch infusion of HBr gas into the paraformaldehyde-water mixture and subsequent reaction steps to obtain bromomethylated products, including bis(bromomethyl) derivatives.

Phosphinic Acid Synthesis via Nucleophilic Phosphorus Reagents and Brominated Electrophiles

Research literature describes the synthesis of phosphinic acids by reacting nucleophilic phosphorus(III) reagents such as bis-(trimethylsilyl)-phosphonite with brominated electrophiles.

  • Example : The reaction of bis-(trimethylsilyl)-phosphonite with 1,2-dibromoethane forms bis-TMS derivatives of phosphinic acids, which upon further processing yield bromomethyl phosphinic acid derivatives.

  • Challenges : Polymerization side reactions of the phosphorus reagent can reduce yields. Careful control of reaction conditions and stepwise addition of reagents can improve outcomes.

  • Application : This method has been used to synthesize phosphinic acid pseudopeptides and related compounds, indicating its utility in preparing phosphinic acids with bromomethyl substituents.

Acidic Hydrolysis of Phosphinate Esters

Phosphinate esters bearing bromomethyl groups can be hydrolyzed under acidic conditions to yield the corresponding this compound.

  • Typical Conditions : Concentrated hydrochloric acid (35–37%) at reflux temperatures for several hours (1–12 h) is commonly employed.

  • Considerations : The hydrolysis proceeds via cleavage of P–O bonds, with the second cleavage step often being rate-determining. Excess acid and elevated temperatures facilitate complete conversion.

  • Outcomes : This method is widely used for preparing free phosphinic acids from ester precursors and can be adapted for bromomethyl-substituted phosphinate esters.

Comparative Summary of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations/Notes
Bromomethylation with paraformaldehyde & HBr Paraformaldehyde + HBr (aqueous, 0–20°C) + ZnBr2 catalyst High selectivity, controlled bromomethylation Requires handling of corrosive HBr; multi-step
Bromotrimethylsilane-mediated conversion BrSiMe3, mild conditions, non-protic solvents Mild, suitable for sensitive substrates Primarily for phosphonate to acid conversion; less direct for bromomethylation
Nucleophilic P(III) reagent + brominated electrophile Bis-(trimethylsilyl)-phosphonite + dibromoalkane Enables phosphinic acid synthesis with bromomethyl groups Polymerization side reactions; requires careful control
Acidic hydrolysis of phosphinate esters Concentrated HCl, reflux (1–12 h) Straightforward, well-established Harsh conditions; may affect sensitive groups

Chemical Reactions Analysis

Types of Reactions: Bis(bromomethyl)phosphinic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of bis(bromomethyl)phosphinic acid involves its interaction with specific molecular targets. The bromomethyl groups can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects. The phosphinic acid moiety can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways .

Comparison with Similar Compounds

Key Differences from BBMPA :

  • Reactivity: The bromine substituents in BBMPA may confer higher electrophilicity, favoring nucleophilic substitution reactions, whereas aminomethyl groups enhance hydrogen bonding and enzyme affinity.
  • Lipophilicity: Bromomethyl groups likely reduce solubility in aqueous media compared to polar aminomethyl derivatives.

Bis(2,4,4-trimethylpentyl)phosphinic Acid (Cyanex 272)

Structure : Features branched alkyl chains for enhanced hydrophobicity.
Applications :

  • Metal Extraction : Effective in solvent extraction of Sc(III), Th(IV), and U(VI) due to strong coordination with phosphinic acid groups. For example, 0.03 M Cyanex 272 achieves >90% scandium recovery from sulfuric acid .
  • Selectivity : Outperforms thiophosphinic (Cyanex 302) and dithiophosphinic (Cyanex 301) analogs in uranium detection membranes due to optimized steric and electronic effects .

Key Differences from BBMPA :

  • Lipophilicity: Cyanex 272’s long alkyl chains enhance organic-phase partitioning, whereas BBMPA’s bromomethyl groups may limit extraction efficiency in nonpolar solvents.
  • Acidity : Alkyl substituents lower acidity (pKa ~3–4) compared to electron-withdrawing bromine, which may increase BBMPA’s acidity .

Bis(hydroxymethyl)phosphinic Acid

Structure : Contains two hydroxymethyl (–CH₂OH) groups.
Properties :

  • Solution Behavior : Forms hydrogen-bonded trimers and higher-order aggregates in aqueous solutions, influencing its chelation properties .
  • Metal Interaction : Demonstrates pH-dependent coordination with cations like Ca²⁺ and Mg²⁺, relevant to biomedical applications .

Key Differences from BBMPA :

  • Solubility : Hydroxymethyl groups improve water solubility, whereas bromine substituents may reduce it.
  • Reactivity : Hydroxymethyl derivatives are less reactive toward nucleophiles compared to brominated analogs.

Bis(α-hydroxyalkyl)phosphinic Acids

Structure : Features α-hydroxyalkyl chains.
Applications :

  • Isomer Separation : Microwave-assisted synthesis enables efficient isolation of diastereoisomers, critical for drug design .
  • Stereochemical Complexity : Cyclic intermediates facilitate crystallographic characterization, aiding in structure-activity studies .

Key Differences from BBMPA :

  • Stereochemistry : Hydroxyalkyl groups introduce chiral centers absent in BBMPA, complicating synthesis but enhancing biological specificity.

Data Tables

Table 1. Comparative Properties of Phosphinic Acid Derivatives

Compound Substituents Key Applications IC₅₀/Ki (μM) pKa (Estimated) Reference ID
Bis(aminomethyl)phosphinic acid –CH₂NH₂ Urease inhibition 16.9 (IC₅₀) ~2.5–3.5
Cyanex 272 –(C₈H₁₇) Metal extraction (Sc, U) N/A ~3–4
Bis(hydroxymethyl)phosphinic acid –CH₂OH Chelation, biomedical N/A ~1.5–2.5
BBMPA (inferred) –CH₂Br Hypothetical: Organic synthesis, catalysis N/A ~1–2 (estimated)

Table 2. Substituent Effects on Permeability and Reactivity

Substituent Lipophilicity (log P) Reactivity Trend Example Compound
–CH₂Br Moderate High (nucleophilic substitution) BBMPA (hypothetical)
–CH₂NH₂ Low Moderate (enzyme inhibition) Bis(aminomethyl)phosphinic acid
–(C₈H₁₇) High Low (metal coordination) Cyanex 272

Discussion

  • Structure-Activity Relationships: Electron-withdrawing bromine in BBMPA likely increases acidity and reactivity compared to alkyl or amino analogs, making it a candidate for catalytic or electrophilic applications. However, reduced lipophilicity may limit its utility in solvent extraction .
  • Biological vs. Industrial Applications: Bis(aminomethyl) derivatives excel in enzyme inhibition, while Cyanex 272 dominates in metal recovery.
  • Contrast with Phosphonic Acids : Unlike glyphosate (a phosphonic acid), phosphinic acids like BBMPA lack a direct P–C bond to a carboxyl group, altering chelation behavior and environmental persistence .

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